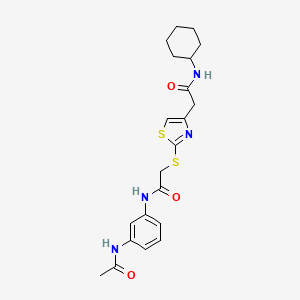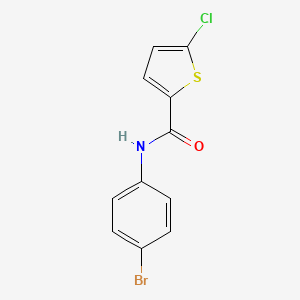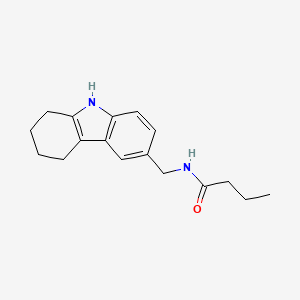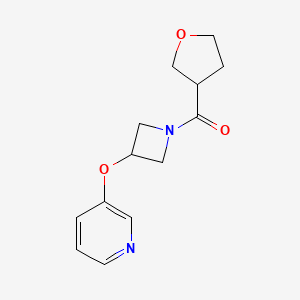
N-(3-acetamidophenyl)-2-((4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related thiazolyl acetamide compounds involves innovative approaches to create bioactive molecules. For instance, the lead compound 6b from the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family was synthesized and showed high in vitro potency against cancer cell lines, including resistant forms . Another related compound, N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, was synthesized using an acylation reaction facilitated by microwave-assisted Gewald reaction, highlighting a method that could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as X-ray diffraction, which provides detailed information about the crystalline structure and conformation of the molecules . For example, the compound N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide crystallizes in the monoclinic space group and exhibits electrophilic nature, which could be relevant when considering the electronic properties of the compound .
Chemical Reactions Analysis
The chemical reactivity of thiazolyl acetamide compounds can be inferred from studies on similar molecules. The charge transfer interactions with DNA bases, as well as the electrophilic nature of these compounds, suggest that they may participate in specific chemical reactions with biological targets . This information can be useful in predicting the reactivity of "N-(3-acetamidophenyl)-2-((4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide" in a biological context.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolyl acetamide compounds, such as their thermodynamic properties, solubility, and stability, are crucial for their potential therapeutic applications. The antimicrobial activity of a series of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides was evaluated, and the relationship between molecular properties and biological activity was elucidated . These findings can provide a foundation for understanding the properties of the compound .
Scientific Research Applications
Optoelectronic Properties
Thiazole-containing monomers, which are structurally related to N-(3-acetamidophenyl)-2-((4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, have been investigated for their optoelectronic properties. A study by Camurlu and Guven (2015) found that such compounds, when subjected to electrochemical polymerization, exhibit optical band gaps and are evaluated for their switching time and optical contrast, making them potentially useful in electronics and optoelectronics.
Anticancer Activities
Several studies have explored the anticancer potential of thiazole derivatives. For instance, Duran and Demirayak (2012) synthesized thiazole acetamide derivatives and assessed their anticancer activities against various human tumor cell lines. Another study by Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and evaluated their selective cytotoxicity against human lung adenocarcinoma cells.
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have been extensively researched. For example, Singh and Vedic (2015) prepared a series of N-(4-(3-acetamidophenyl)thiazol-2-yl)-2 (substituted phenylamino)acetamides and screened them for antimicrobial activity, demonstrating effectiveness against various bacteria and fungi.
Other Applications
There are other diverse applications of thiazole derivatives in scientific research. For example, Gul et al. (2017) synthesized oxadiazole compounds with antimicrobial and hemolytic activity. Yurttaş et al. (2015) evaluated the antitumor activity of benzothiazole derivatives, and Duran and Canbaz (2013) determined the acidity constants of acetamide derivatives, important for understanding their chemical properties.
properties
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S2/c1-14(26)22-16-8-5-9-17(10-16)24-20(28)13-30-21-25-18(12-29-21)11-19(27)23-15-6-3-2-4-7-15/h5,8-10,12,15H,2-4,6-7,11,13H2,1H3,(H,22,26)(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIRKPFWXWKIDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-((4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile](/img/structure/B2529587.png)

![N-(4-methylthiazol-2-yl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2529589.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2529591.png)
![(1S,2S,4R)-2-(Aminomethyl)-4-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)cyclopentan-1-ol](/img/structure/B2529592.png)
![2-[4-({2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2529594.png)
![2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide](/img/structure/B2529596.png)
![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2529597.png)